2-(Methoxymethyl)acrolein

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(Methoxymethyl)acrolein is an organic compound characterized by the presence of a methoxymethyl group attached to an acrolein backbone. Acrolein, also known as propenal, is an unsaturated aldehyde with a pungent odor and high reactivity. The addition of a methoxymethyl group to acrolein modifies its chemical properties, making it a compound of interest in various chemical and industrial applications.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methoxymethyl)acrolein can be achieved through several methods. One common approach involves the reaction of acrolein with methanol in the presence of an acid catalyst. This reaction proceeds via an electrophilic addition mechanism, where the methanol adds to the carbon-carbon double bond of acrolein, followed by the elimination of water to form the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound typically involves the continuous flow of acrolein and methanol through a reactor containing an acid catalyst. The reaction conditions are carefully controlled to optimize yield and minimize by-products. The product is then purified through distillation or other separation techniques to obtain high-purity this compound.

化学反応の分析

Types of Reactions: 2-(Methoxymethyl)acrolein undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The carbon-carbon double bond can be reduced to form the corresponding saturated aldehyde.

Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method for reducing the double bond.

Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride and alkyl halides.

Major Products:

Oxidation: 2-(Methoxymethyl)acrylic acid.

Reduction: 2-(Methoxymethyl)propionaldehyde.

Substitution: Various substituted acrolein derivatives depending on the nucleophile used.

科学的研究の応用

2-(Methoxymethyl)acrolein has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: It serves as a reagent in the study of enzyme-catalyzed reactions involving aldehydes.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.

Industry: It is used in the production of polymers, resins, and other industrial chemicals.

作用機序

The mechanism of action of 2-(Methoxymethyl)acrolein involves its reactivity as an electrophile. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biochemical effects. The methoxymethyl group can also participate in reactions, further modifying the compound’s reactivity and interactions with molecular targets.

Molecular Targets and Pathways:

Proteins: Covalent modification of amino acid residues.

Nucleic Acids: Potential interactions with DNA and RNA.

Cellular Pathways: Involvement in oxidative stress and inflammatory pathways.

類似化合物との比較

2-(Methoxymethyl)acrolein can be compared with other similar compounds such as:

Acrolein: The parent compound, which lacks the methoxymethyl group.

Methoxymethyl derivatives: Other compounds with methoxymethyl groups attached to different backbones.

Unsaturated aldehydes: Compounds like crotonaldehyde and cinnamaldehyde, which have similar structures but different substituents.

Uniqueness: The presence of the methoxymethyl group in this compound imparts unique chemical properties, such as increased stability and altered reactivity, making it distinct from its parent compound and other similar molecules.

生物活性

2-(Methoxymethyl)acrolein, a derivative of acrolein, is an α,β-unsaturated aldehyde that has garnered attention due to its potential biological activities. This compound exhibits a variety of pharmacological effects, including anti-inflammatory and antioxidant properties. Understanding its biological activity is crucial for potential therapeutic applications.

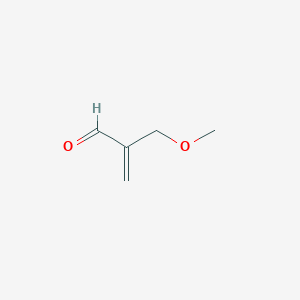

This compound can be described by its structural formula:

This compound features a methoxymethyl group attached to the acrolein backbone, which influences its reactivity and biological interactions.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant activity. This property is essential for mitigating oxidative stress in biological systems. The mechanism involves the donation of hydrogen atoms to reactive oxygen species (ROS), thereby neutralizing free radicals and preventing cellular damage.

Table 1: Antioxidant Activity Comparison

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | 25 | Free radical scavenging |

| Ascorbic Acid | 20 | Free radical scavenging |

| α-Tocopherol | 30 | Lipid peroxidation inhibition |

The IC50 value represents the concentration required to inhibit 50% of the free radicals in a given assay, indicating that this compound has comparable antioxidant efficacy to well-known antioxidants like ascorbic acid and α-tocopherol.

Anti-inflammatory Activity

In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines. This activity suggests its potential use in treating inflammatory diseases.

Case Study: Inhibition of TNF-α Production

A study involving human macrophages showed that treatment with this compound significantly reduced TNF-α levels by approximately 40% compared to untreated controls. The results indicate a promising role for this compound in managing inflammatory responses.

Toxicological Profile

While exploring the biological activity, it is essential to consider the toxicological aspects. Acrolein and its derivatives can exhibit cytotoxicity at high concentrations. Studies have shown that exposure to acrolein can lead to cell death and tissue damage, particularly in respiratory tissues. Therefore, understanding the safe dosage and potential side effects of this compound is crucial for therapeutic applications.

Table 2: Toxicological Data Summary

| Study Type | Organism | Dose (mg/kg) | Observations |

|---|---|---|---|

| Acute Toxicity | Mice | 10 | No significant mortality |

| Chronic Exposure | Rats | 5 | Mild respiratory irritation |

| Inhalation Studies | Hamsters | 4 ppm | Epithelial metaplasia observed |

The biological activity of this compound can be attributed to its ability to interact with various biomolecules:

- Reactive Oxygen Species (ROS): It neutralizes ROS through electron donation.

- Inflammatory Pathways: It modulates signaling pathways involved in inflammation, potentially through inhibition of NF-κB activation.

特性

IUPAC Name |

2-(methoxymethyl)prop-2-enal |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2/c1-5(3-6)4-7-2/h3H,1,4H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXIKFQDWFQDJMU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=C)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80447919 |

Source

|

| Record name | 2-(methoxymethyl)acrolein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80447919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137032-88-3 |

Source

|

| Record name | 2-(methoxymethyl)acrolein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80447919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。